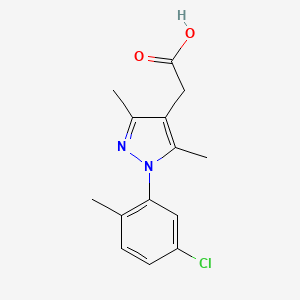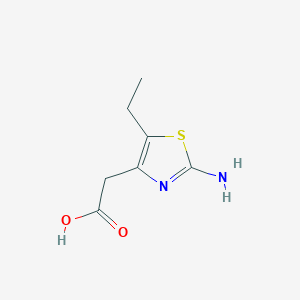
(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンは、ピロリジン環、フェニル基、およびメチルピリジン部分を含む化合物です。
合成方法
合成経路と反応条件
一般的な方法の1つは、塩基の存在下でフェニル酢酸エステルとフェニル6-メチルニコチネートを反応させ、続いて加水分解および脱炭酸を行うことです . 別の方法は、スズキ・ミヤうらクロスカップリング反応を使用することです。これは、穏和で官能基許容性の条件で知られています .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる生物活性につながる可能性があります。
置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は通常、制御された温度とジクロロメタンまたはエタノールなどの溶媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
化学
化学では、(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、新しい化学空間を探求し、潜在的な治療用途を持つ新規化合物を開発することができます .
生物学
生物学的研究では、この化合物は、小分子と生物学的標的との相互作用を研究するために使用できます。 その構造的特徴により、酵素阻害と受容体結合のメカニズムを調べるための貴重なツールとなります .
医学
特定の分子標的に結合する能力により、新しい治療薬の開発のための有望なリード化合物となります .
産業
産業部門では、この化合物は、新しい材料や化学プロセスの開発に使用できます。 そのユニークな特性により、特定の機能を持つ高度な材料を作成できます .
科学的研究の応用
Chemistry
In chemistry, (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding .
Medicine
Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of advanced materials with specific functionalities .
作用機序
(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピロリジン環とフェニル基は、結合親和性と選択性に貢献しています。 この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害したり、受容体機能を調節したりする可能性があります .
類似化合物の比較
類似化合物
(6-メチル-2-(ピロリジン-1-イル)ピリミジン-4-イル)オキシアセトヒドラジド: この化合物は、ピロリジンとメチルピリジン部分を共有していますが、全体的な構造と生物活性は異なります.
インドール誘導体: これらの化合物も窒素複素環を含み、多様な生物活性を示し、(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンと比較できます.
独自性
(2-(6-メチルピリジン-3-イル)ピロリジン-1-イル)(フェニル)メタノンを際立たせるのは、ユニークな化学的および生物学的特性を付与する、構造的特徴の特定の組み合わせです。
類似化合物との比較
Similar Compounds
(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxyacetohydrazide: This compound shares the pyrrolidine and methylpyridine moieties but differs in its overall structure and biological activity.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities, making them comparable to (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone.
Uniqueness
What sets this compound apart is its specific combination of structural features, which confer unique chemical and biological properties
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
[2-(6-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-9-10-15(12-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
InChIキー |
FKOYULLSETVRAW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




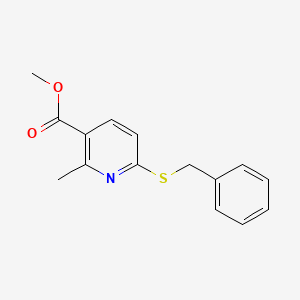
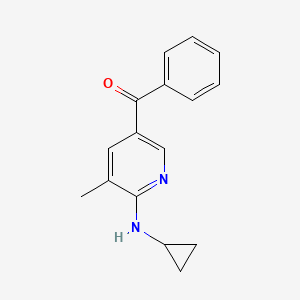
![7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)

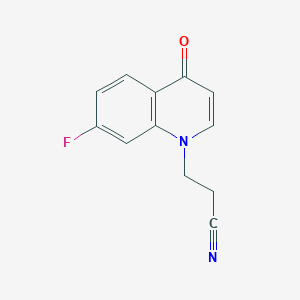
![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
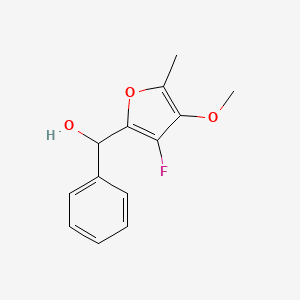
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)

